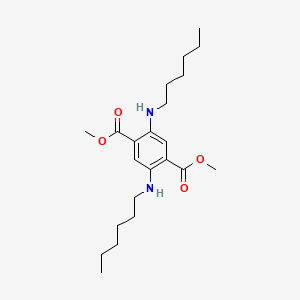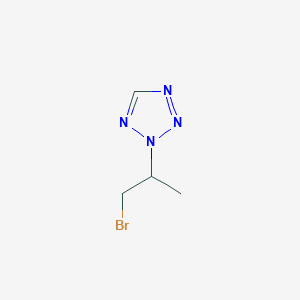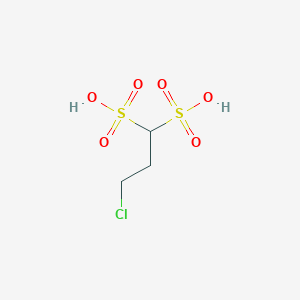
3-Chloropropane-1,1-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropane-1,1-disulfonic acid is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chlorine atom and two sulfonic acid groups attached to a propane backbone
Vorbereitungsmethoden
The synthesis of 3-Chloropropane-1,1-disulfonic acid typically involves the sulfonation of 3-chloropropane. One common method includes the reaction of 3-chloropropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-Chloropropane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfinate or thiol derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloropropane-1,1-disulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 3-Chloropropane-1,1-disulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with amino acid residues, affecting the structure and function of the target molecules. This can lead to changes in enzymatic activity and protein conformation, which are crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropane-1,1-disulfonic acid can be compared with other similar compounds, such as:
1,3-Propanedisulfonic acid: Lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-1-propanesulfonic acid: Contains only one sulfonic acid group, resulting in different chemical properties and uses.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A more complex structure with different applications in protein studies
Eigenschaften
CAS-Nummer |
207561-94-2 |
|---|---|
Molekularformel |
C3H7ClO6S2 |
Molekulargewicht |
238.7 g/mol |
IUPAC-Name |
3-chloropropane-1,1-disulfonic acid |
InChI |
InChI=1S/C3H7ClO6S2/c4-2-1-3(11(5,6)7)12(8,9)10/h3H,1-2H2,(H,5,6,7)(H,8,9,10) |
InChI-Schlüssel |
LKKLYYNHLAODSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
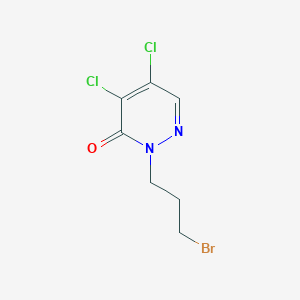
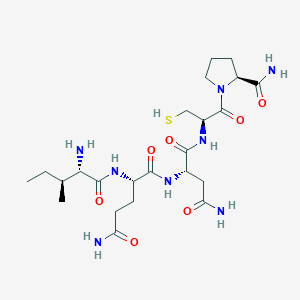
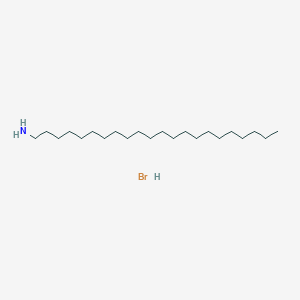
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
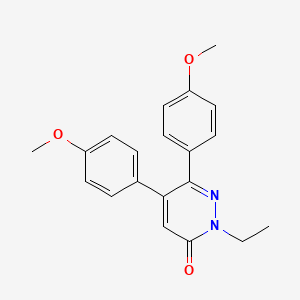
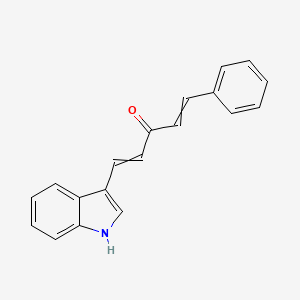

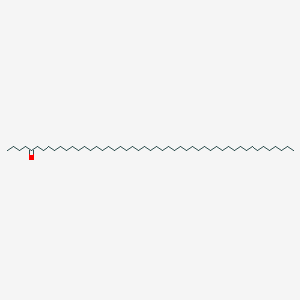
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
